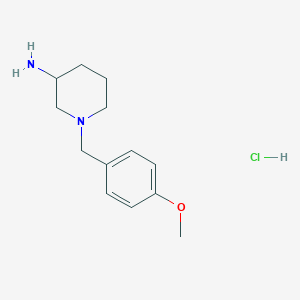
N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride: is an organic compound with the molecular formula C7H12Cl2N2S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorinated substituent at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride typically involves the reaction of 2-chlorothiazole-5-carbaldehyde with isopropylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the chlorinated substituent, converting it to a less reactive form. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Dechlorinated derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of thiazole-containing molecules on various biological systems. It can serve as a model compound for investigating the interactions between thiazole derivatives and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create derivatives with enhanced biological activity, making it a valuable starting point for drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for use in various chemical processes.
Mécanisme D'action
The mechanism of action of N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity. The chlorinated substituent can also participate in halogen bonding, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
2-Amino-5-chlorothiazole: A related compound with a similar thiazole ring structure but differing in the substituents attached to the ring.
N-((2-chlorothiazol-5-yl)methyl)methanamine: Another similar compound with a different alkyl chain length.
Uniqueness: N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride is unique due to its specific combination of a thiazole ring, chlorinated substituent, and isopropylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S.ClH/c1-5(2)9-3-6-4-10-7(8)11-6;/h4-5,9H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEQAIOZEWEAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(S1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














